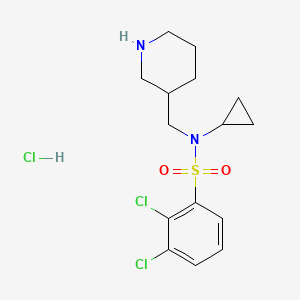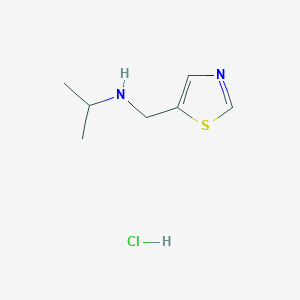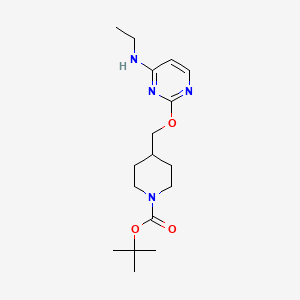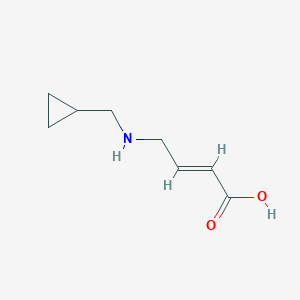![molecular formula C15H25ClO3Si B3239017 Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- CAS No. 141813-16-3](/img/structure/B3239017.png)
Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]-
Overview
Description
Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- is an organosilicon compound that features a benzene ring substituted with a chloromethyl group and a triethoxysilyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- typically involves a multi-step process. One common method starts with the chloromethylation of benzene to introduce the chloromethyl group. This is followed by the reaction of the chloromethylated benzene with a triethoxysilyl ethyl reagent under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic or basic conditions can be used to hydrolyze the triethoxysilyl group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Siloxanes: Hydrolysis of the triethoxysilyl group can lead to the formation of siloxane polymers.
Scientific Research Applications
Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- has several applications in scientific research:
Materials Science: It is used in the synthesis of functionalized siloxane polymers and hybrid materials with unique properties.
Organic Synthesis:
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism by which Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In hydrolysis reactions, the triethoxysilyl group is converted to silanols, which can further react to form siloxane bonds.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(chloromethyl)-3-[2-(trimethoxysilyl)ethyl]-: This compound is similar but features a trimethoxysilyl group instead of a triethoxysilyl group.
Benzene, 1-(chloromethyl)-3-(trimethoxysilyl)-: Another similar compound with a trimethoxysilyl group.
Uniqueness
Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- is unique due to the presence of the triethoxysilyl group, which can undergo hydrolysis and condensation reactions to form siloxane bonds. This makes it particularly useful in the synthesis of siloxane-based materials and hybrid organic-inorganic compounds.
Properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]ethyl-triethoxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClO3Si/c1-4-17-20(18-5-2,19-6-3)12-11-14-7-9-15(13-16)10-8-14/h7-10H,4-6,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFVRHAXCYPWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC1=CC=C(C=C1)CCl)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720013 | |
| Record name | {2-[4-(Chloromethyl)phenyl]ethyl}(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141813-16-3 | |
| Record name | {2-[4-(Chloromethyl)phenyl]ethyl}(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![{4-[(Pyridin-4-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B3239030.png)


![Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]-](/img/structure/B3239041.png)
